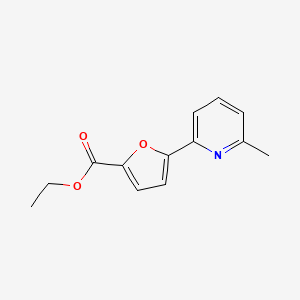
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, has been analyzed using X-ray crystallography. It crystallizes in the monoclinic space group P21/c. The extended structure forms approximately orthogonal columns of stacked molecules .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to your compound, have been studied extensively for their reactivity. They are known to participate in a wide range of reactions and have been used as intermediates in the synthesis of various pharmaceuticals .Aplicaciones Científicas De Investigación
Intramolecular Ring Formation Studies
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and its derivatives have been studied in the context of intramolecular ring formation. Yakushijin, Tsuruta, and Furukawa (1982) explored the thermal and photochemical decompositions of similar furoate compounds, leading to various carboxylates and quinolines, which are significant for chemical synthesis and understanding reaction mechanisms (Yakushijin, Tsuruta, & Furukawa, 1982).
Palladium-Catalysed Direct Heteroarylations
Fu, Zhao, Bruneau, and Doucet (2012) studied the use of methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate for the palladium-catalysed direct arylation of heteroaromatics. Their work demonstrates the utility of these compounds in synthesizing biheteroaryls, which are crucial in various chemical synthesis processes (Fu, Zhao, Bruneau, & Doucet, 2012).
Synthesis and Glycosidase Inhibitory Activities
Moreno‐Vargas, Robina, Demange, and Vogel (2003) explored the synthesis and inhibitory activities of derivatives of ethyl 5-[(1'S)-D-erythrosyl]-2-methyl-3-furoate. Their research highlights the potential of such compounds as selective inhibitors for alpha-L-fucosidase and beta-galactosidase, indicating their importance in biochemical research and potential therapeutic applications (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Anti-Juvenile Hormone Activity
Furuta, Shirahashi, Yamashita, Ashibe, and Kuwano (2006) investigated the anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates, including a 6-methyl-3-pyridyl analog. Their research contributes to understanding the biological activity of these compounds in inducing precocious metamorphosis in insect larvae, potentially useful in insect control strategies (Furuta, Shirahashi, Yamashita, Ashibe, & Kuwano, 2006).
Synthesis of Derivatives for Chemical Applications
Various studies have focused on the synthesis of derivatives of Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate and related compounds for diverse chemical applications. For example, Kuticheva, Pevzner, and Petrov (2015) prepared methyl 5-acetyl-2-furoate via oxidation, demonstrating the chemical versatility of these compounds (Kuticheva, Pevzner, & Petrov, 2015).
Propiedades
IUPAC Name |
ethyl 5-(6-methylpyridin-2-yl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-8-7-11(17-12)10-6-4-5-9(2)14-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEZYWRHHVIMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC=CC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(6-Methyl-2-pyridyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



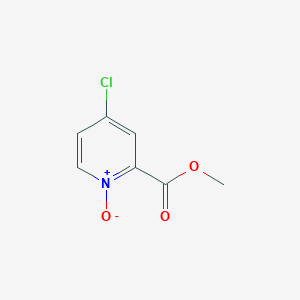
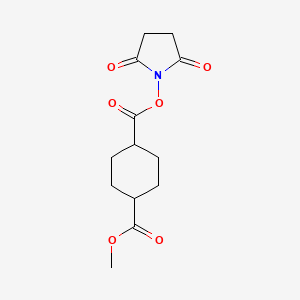
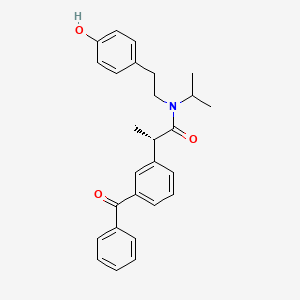
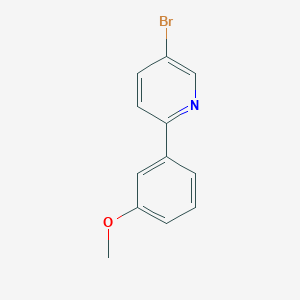
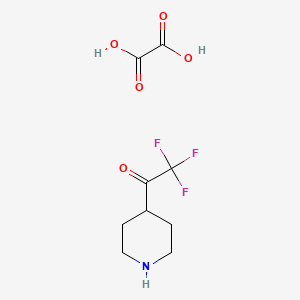
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
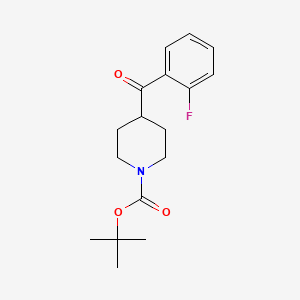
![1-isopentyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391827.png)
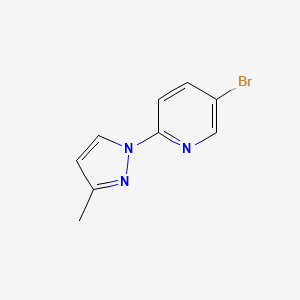
![1-Benzyl-7-methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1391829.png)
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![(1-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)boronic acid](/img/structure/B1391832.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)
![1H-Pyrrolo[2,3-B]pyridine-5-carboxaldehyde, 4-chloro-1-[tris(1-methylethyl)silyl]-](/img/structure/B1391834.png)